4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiazol-2-yl)benzamide
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Description
4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiazol-2-yl)benzamide is a chemical compound that has been extensively studied in scientific research. It is a thiazole-based compound that has shown promising results in various biochemical and physiological experiments.
Scientific Research Applications
Importance in Medicinal Chemistry
The compound shares structural similarities with bioactive molecules that incorporate furan and thiazole moieties. These heterocyclic components are critical in drug design due to their potential for creating compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions. For example, heteroaryl-substituted derivatives, including those with furanyl or thienyl groups attached to purine and pyrimidine nucleobases, have been investigated for their diverse biological activities. This research highlights the importance of such structural units in the development of new therapeutic agents (Ostrowski, 2022).
Role in Synthesis of Heterocyclic Compounds
Compounds similar to the one specified have been utilized in the synthesis of a wide range of heterocyclic compounds. Arylmethylidenefuranones, for instance, undergo reactions with various nucleophiles to yield acyclic, cyclic, and heterocyclic compounds such as amides, pyrrolones, and benzofurans, demonstrating the compound's potential utility in synthesizing complex molecular architectures (Kamneva, Anis’kova, & Egorova, 2018).
Pharmacological Potential
The structural motifs present in the compound are closely related to those found in molecules with significant pharmacological activities. For instance, benzothiazole derivatives, which are structurally related, have been reported to exhibit a range of pharmacological properties, including antiviral, antimicrobial, anti-inflammatory, and anticancer activities. This highlights the potential of the compound for development into a variety of therapeutic agents (Bhat & Belagali, 2020).
Exploration for New Drug Development
Exploratory studies on similar compounds have focused on their ability to interact with biological targets, suggesting their potential as lead molecules for drug development. For instance, the investigation of benzimidazole, imidazothiazole, and imidazole derivatives for their central nervous system (CNS) activities showcases the compound's relevance in creating new CNS-acting drugs. This research direction emphasizes the importance of exploring novel chemical scaffolds for treating CNS disorders (Saganuwan, 2020).
properties
IUPAC Name |
4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy]-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c22-17(21-18-19-7-9-25-18)12-3-5-13(6-4-12)24-10-16-20-14(11-26-16)15-2-1-8-23-15/h1-9,11H,10H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXMVNOJCHIALA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiazol-2-yl)benzamide |
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